
(2-氟-5-(((4-甲氧基苄基)氨基)甲基)苯基)硼酸
描述
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methoxybenzylamine moiety. These functional groups confer unique chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
科学研究应用
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
作用机制
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid, as a boronic acid derivative, likely participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, reacting with an electrophilic organic group. The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid may participate, is a key step in many synthetic pathways . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The products of this reaction can be further processed through various biochemical pathways, depending on the specific synthetic goals .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared . They are also environmentally benign, which may suggest good bioavailability .
Result of Action
The primary result of the action of (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .
Action Environment
The action of (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid, like other boronic acids, is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The stability and reactivity of the boronic acid can also be influenced by factors such as temperature, pH, and the presence of other chemical species .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-fluoro-5-iodobenzylamine), boronic acid (e.g., 4-methoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent such as ethanol or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight
Industrial Production Methods
Industrial production of (2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The fluorine atom and methoxybenzylamine moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Boranes or borohydrides.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the fluorine and methoxybenzylamine groups.
4-Methoxyphenylboronic acid: Similar structure but without the fluorine atom and amine group.
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacking the methoxybenzylamine moiety
Uniqueness
(2-Fluoro-5-(((4-methoxybenzyl)amino)methyl)phenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity, while the methoxybenzylamine moiety provides additional sites for chemical modification .
属性
IUPAC Name |
[2-fluoro-5-[[(4-methoxyphenyl)methylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO3/c1-21-13-5-2-11(3-6-13)9-18-10-12-4-7-15(17)14(8-12)16(19)20/h2-8,18-20H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFIGZKBIRDVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



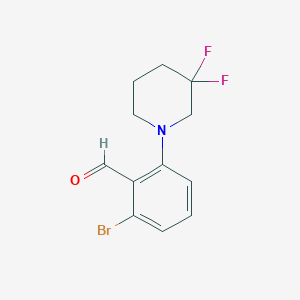
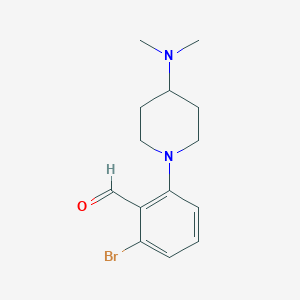
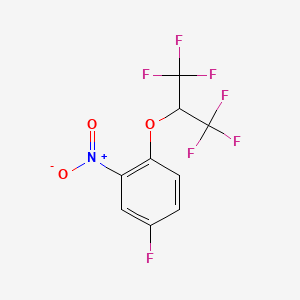


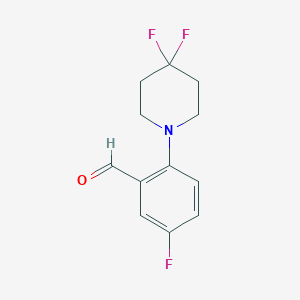
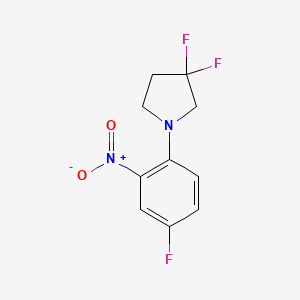
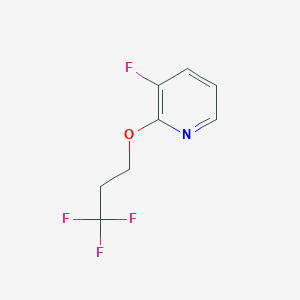
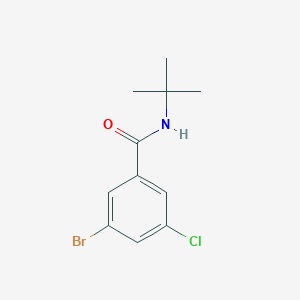

![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)
